HLY78 Activates Wnt/β‑Catenin Only in the Presence of Wnt3a Ligand, Distinguishing It from Global GSK3β Inhibitors
HLY78 exhibits an EC50 of 5.0 µM in a luciferase reporter assay performed in HEK293T cells supplemented with Wnt3a‑conditioned medium, and shows no agonist activity in the absence of Wnt ligand . In direct contrast, the GSK3β inhibitor LiCl activates β‑catenin signaling regardless of upstream Wnt status. Crucially, HLY78 at 5–20 µM does not augment LiCl‑stimulated β‑catenin signaling [1], confirming that HLY78 operates exclusively through the upstream Axin‑LRP6 node rather than via global β‑catenin stabilization.
| Evidence Dimension | Ligand-dependence of Wnt/β-catenin activation |
|---|---|
| Target Compound Data | EC50 5.0 µM (with Wnt3a); no activation without Wnt3a; no additivity with LiCl at 5–20 µM |
| Comparator Or Baseline | LiCl (activates β-catenin signaling independent of upstream Wnt ligands; quantitative EC50 not measured in the same assay context) |
| Quantified Difference | HLY78 does not enhance LiCl-induced β-catenin signaling, demonstrating distinct, ligand-restricted mechanism |
| Conditions | HEK293T luciferase reporter gene assay with Wnt3a-conditioned medium |
Why This Matters
This mechanistic restriction means HLY78 amplifies only physiological Wnt signals, potentially avoiding the pleiotropic effects and oncogenic risk associated with global β‑catenin hyperactivation by GSK3β inhibitors.
- [1] Bertin Bioreagent. HLY78 (CAT N°: 19087). Accessed 2026. View Source
